Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)-

NMDA receptor glycine binding site conformationally constrained amino acid

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- (CAS 129101-41-3) is a single-enantiomer, cis-configured α-amino acid derivative featuring a strained cyclopropane ring constrained with phenyl and carboxylic acid substituents on the same face. As a chiral building block, its (1R,2R) absolute configuration dictates distinct conformational preferences and biological target interactions that cannot be reproduced by its stereoisomers—(1S,2S), (1R,2S), (1S,2R)—or by the racemic cis mixture.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 129101-41-3
Cat. No. B13347088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)-
CAS129101-41-3
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(C1(C(=O)O)N)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10-/m1/s1
InChIKeyMRUPFDZGTJQLCH-PSASIEDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-1-Amino-2-phenylcyclopropanecarboxylic acid (CAS 129101-41-3) Procurement Guide: Chiral Identity and Differentiation from Generic Alternatives


Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- (CAS 129101-41-3) is a single-enantiomer, cis-configured α-amino acid derivative featuring a strained cyclopropane ring constrained with phenyl and carboxylic acid substituents on the same face. As a chiral building block, its (1R,2R) absolute configuration dictates distinct conformational preferences and biological target interactions that cannot be reproduced by its stereoisomers—(1S,2S), (1R,2S), (1S,2R)—or by the racemic cis mixture [1]. This compound serves as a conformationally restricted analog of phenylalanine, enabling precise control over peptide backbone geometry in structure–activity relationship (SAR) studies and pharmaceutical intermediate synthesis [2].

Why Generic or Racemic Substitution of (1R,2R)-1-Amino-2-phenylcyclopropanecarboxylic acid Is Scientifically Unsound


Substituting the (1R,2R) enantiomer with its (1S,2S) mirror image, the (1S,2R) trans diastereomer, or the racemic cis mixture leads to fundamentally different outcomes in biological assays, chiral chromatography retention, and peptide conformational control. The four stereoisomers of 1-amino-2-phenylcyclopropanecarboxylic acid exhibit distinct optical rotations—(−) enantiomer [α]D = −120.1° versus (+) enantiomer [α]D = +115°—demonstrating quantifiable physical divergence [1]. In NMDA receptor glycine-site binding, only the cis (Z) isomer (the diastereomeric class to which (1R,2R) belongs) produces measurable displacement of [³H]-glycine, while the trans (E) isomer is inactive, confirming that configuration dictates target engagement [2]. Peptide backbone torsion angles φ and ψ are fundamentally altered between cis- and trans-cyclopropylphenylalanine residues, making substitution impossible when a specific turn or kinked conformation is required in SAR studies [3].

Quantitative Differentiation Evidence for (1R,2R)-1-Amino-2-phenylcyclopropanecarboxylic acid Versus Closest Stereoisomers


NMDA Receptor Glycine-Site Binding: cis-(Z) Active, trans-(E) Inactive

In a systematic study of cyclopropane amino acid derivatives, the cis (Z) isomer of 1-amino-2-phenylcyclopropanecarboxylic acid produced a shallow but measurable displacement of [³H]-glycine binding at the NMDA receptor complex. In contrast, the trans (E) isomer showed no detectable activity under identical assay conditions. The (1R,2R) enantiomer belongs to this active cis diastereomeric class, and its unique absolute configuration distinguishes it further from the (1S,2S) cis enantiomer, which may differ in potency and receptor subtype selectivity [1].

NMDA receptor glycine binding site conformationally constrained amino acid

Specific Optical Rotation: Enantiomer-Specific Identification and Quality Control

Classical resolution of racemic N-(benzyloxycarbonyl)-cyclopropylphenylalanine via diastereomeric brucine salts yields the (−) enantiomer with [α]D = −120.1° and the (+) enantiomer with [α]D = +115°. These values provide a direct, quantitative means to distinguish the (1R,2R) enantiomer from its (1S,2S) counterpart during procurement and quality control. The magnitude and sign of optical rotation are intrinsic to the absolute configuration and serve as a pharmacopoeia-grade identity check [1].

chiral resolution optical rotation enantiomeric purity

X-ray Crystallographic Absolute Configuration Confirmation: The Gold-Standard Structural Proof

The absolute configuration of the (1R,2R) enantiomer has been unambiguously established by X-ray crystallographic analysis of a key spirocyclic intermediate, followed by NMR correlation to the final amino acid. This provides atomic-resolution proof of the cis relationship between the amino and phenyl substituents on the cyclopropane ring, a structural feature that cannot be verified to this level of certainty by optical rotation or chromatographic methods alone [1].

X-ray crystallography absolute configuration structural elucidation

Chiral Resolution Process with Quantitative Yield and Enantiomeric Purity Data

The Chinese patent CN113372235B describes a process for preparing optically pure 1-amino-2-phenylcyclopropanecarboxylic acids via diastereomeric salt resolution, achieving high enantiomeric purity suitable for pharmaceutical applications. The resolution method yields the desired (1R,2R) enantiomer in approximately 60% yield from the racemate, with the mother liquor providing the opposite enantiomer in ~38% yield, demonstrating the feasibility of obtaining material with high enantiomeric excess [1].

chiral separation diastereomeric salt resolution enantiomeric excess

Conformational Constraint: cis vs. trans Cyclopropane Geometry Dictates Peptide Backbone Torsion Angles

Incorporation of cis-cyclopropylphenylalanine ((1R,2R) configuration) into peptide sequences enforces a distinctly different backbone geometry compared to the trans isomer. In substance P analogs, the cis-constrained phenylalanine residue at position 7 produced large differences in NK-1 receptor binding potency compared to the trans analog, attributed to the altered orientation of the phenyl side chain relative to the peptide backbone. Quantitative NMR analysis of these constrained peptides reveals characteristic φ and ψ torsion angles unique to the cis geometry [1].

peptide conformation phi/psi angles constrained phenylalanine

Research and Industrial Application Scenarios for (1R,2R)-1-Amino-2-phenylcyclopropanecarboxylic acid (CAS 129101-41-3)


Conformationally Constrained Peptide SAR Studies Requiring cis-Phenylalanine Geometry

When a peptide drug discovery program requires a cis relationship between the amino and phenyl substituents to enforce a specific kinked backbone conformation or side-chain rotamer state, the (1R,2R) enantiomer is the required building block. As demonstrated in NK-1 receptor studies, substituting with the trans isomer produces fundamentally different receptor binding outcomes, invalidating SAR conclusions. The X-ray-validated absolute configuration ensures reproducibility across synthesis batches [1].

NMDA Receptor Glycine-Site Modulator Development

For laboratories developing allosteric modulators targeting the glycine co-agonist site of the NMDA receptor, the cis (Z) configuration of the cyclopropane amino acid is essential for target engagement. The (1R,2R) enantiomer, as a member of the active cis class with confirmed absolute stereochemistry, provides a defined starting point for medicinal chemistry optimization, unlike the inactive trans isomer or racemic mixtures that confound activity interpretation [2].

Pharmaceutical Intermediate Requiring Single-Enantiomer Identity with Documented Chiral Purity Specifications

For GMP intermediate supply chains, the validated resolution process (CN113372235B) provides a quantitative benchmark for enantiomeric purity. The documented specific rotation values (+115° for the (+)-enantiomer) enable incoming quality control verification using standard polarimetry, ensuring that the supplied material matches the required (1R,2R) absolute configuration and not the (1S,2S) enantiomer or a racemic mixture [3].

Crystallographic Reference Standard for Absolute Configuration Assignment of Cyclopropane Amino Acid Derivatives

The published X-ray crystallographic data for the (1R,2R) enantiomer serves as a reference standard for assigning absolute configuration of related cyclopropane amino acid derivatives by comparative crystallography or chiroptical methods. This is particularly valuable for patent filings and regulatory submissions where unambiguous stereochemical proof is required [4].

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